molecular formula C14H11BrCl3N B2496365 5-Bromo-2-chloro-N-[(1R)-1-(2,4-dichlorophenyl)ethyl]aniline CAS No. 1951425-02-7

5-Bromo-2-chloro-N-[(1R)-1-(2,4-dichlorophenyl)ethyl]aniline

Cat. No. B2496365
CAS RN: 1951425-02-7
M. Wt: 379.5
InChI Key: IILUHQCBLSCDGV-MRVPVSSYSA-N
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Description

This compound is part of a broader class of chemicals known for their intricate molecular configurations and potential applications in various fields, including materials science and pharmaceuticals. The inclusion of bromo, chloro, and dichlorophenyl groups indicates a molecule with potentially interesting reactivity and physical properties.

Synthesis Analysis

The synthesis of closely related compounds involves multi-step reactions, starting from basic aromatic compounds and proceeding through halogenation, alkylation, and sometimes complex catalysis. For example, the synthesis of enantiomerically pure diarylethanes, similar in complexity to the target molecule, involves a 7-step procedure starting from halophenyl and ethoxyphenyl compounds, with key steps including resolution by crystallization of esters and absolute configuration determination by X-ray diffraction (Zhang et al., 2014).

Molecular Structure Analysis

Molecular structure analysis often relies on spectroscopic techniques (e.g., FT-IR, UV-Vis) and computational methods (e.g., DFT, HF) to determine the spatial arrangement of atoms within the molecule and predict physical and chemical properties. For example, a comprehensive exploration of structure-reactivity relationships in similar compounds uses X-ray diffraction and DFT to understand the crystalline structure and reactivity (Bakheit et al., 2023).

Chemical Reactions and Properties

The chemical reactivity of such compounds can be quite varied, depending on the substituents and the molecular context. Studies on similar molecules have explored their potential in forming supramolecular architectures through intermolecular interactions, such as hydrogen bonding and π-π stacking, which can influence their reactivity and potential applications in materials science (Zaman et al., 2001).

Physical Properties Analysis

The physical properties, including melting points, solubility, and crystal structure, can be determined through experimental methods such as X-ray crystallography. The crystal structure provides insights into the molecular arrangement and potential interactions in the solid state, which are crucial for understanding the material's physical characteristics (Abdellaoui et al., 2019).

Chemical Properties Analysis

The chemical properties, such as acidity/basicity, electrophilic/nucleophilic reactivity, and stability, can be inferred from the structure and previous studies on similar compounds. Computational studies, including DFT, can predict reactivity descriptors and provide insights into the compound's behavior in chemical reactions (Bakheit et al., 2023).

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • A study by Jalihal, Sharabasappa, and Kilarimath (2009) discusses the synthesis of new 2,5 disubstituted 1,2,4-triazoles using anilines, including derivatives similar to the target compound, and their antimicrobial activities (Jalihal, Sharabasappa, & Kilarimath, 2009).

Crystal Structure Analysis

  • Dey et al. (2003) explored the crystal structures of anilines with various substituents, including chloro and bromo, highlighting the importance of these compounds in understanding molecular polarizations (Dey, Jetti, Boese, & Desiraju, 2003).

Polymer Chemistry

  • The research by Buruianǎ et al. (2005) involved synthesizing polyurethane cationomers with anil groups, demonstrating the applicability of such compounds in developing materials with fluorescent properties (Buruianǎ, Olaru, Strat, Strat, & Simionescu, 2005).

Development of New Heterocyclic Compounds

Spectroscopic Studies

  • The work by Ceylan et al. (2016) on 2-Ethyl-N-[(5-nitrothiophene-2-yl)methylidene]aniline showcases the use of aniline derivatives in spectroscopic investigations, which is vital for understanding the electronic properties of compounds (Ceylan, Özdemir Tarı, Gökce, & Ağar, 2016).

Vibrational and Electronic Properties

Safety and Hazards

The compound has a safety signal word of “Warning” and the hazard statement H302 . Precautionary statements include P280;P305+P351+P338 . For more detailed safety information, please refer to the MSDS .

properties

IUPAC Name

5-bromo-2-chloro-N-[(1R)-1-(2,4-dichlorophenyl)ethyl]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrCl3N/c1-8(11-4-3-10(16)7-13(11)18)19-14-6-9(15)2-5-12(14)17/h2-8,19H,1H3/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IILUHQCBLSCDGV-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)Cl)Cl)NC2=C(C=CC(=C2)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=C(C=C(C=C1)Cl)Cl)NC2=C(C=CC(=C2)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrCl3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-chloro-N-[(1R)-1-(2,4-dichlorophenyl)ethyl]aniline

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